1-Naphthamide, N-(2-fluorophenyl)-
Description
1-Naphthamide, N-(2-fluorophenyl)- is a naphthalene-derived amide featuring a fluorophenyl substituent on the amide nitrogen. Its core structure consists of a 1-naphthamide moiety (C₁₀H₇CONH₂) modified by replacing the amide hydrogen with a 2-fluorophenyl group (C₆H₄F). This substitution introduces steric and electronic effects, influencing its physicochemical properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-15-10-3-4-11-16(15)19-17(20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGHTMWWIBSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthamide, N-(2-fluorophenyl)- typically involves the coupling of 6-hydroxy-1-naphthoic acid with 2-fluoroaniline. The reaction is carried out in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (25°C) for 12 hours . This method yields the target compound with high purity and efficiency.
Industrial Production Methods
Industrial production of 1-Naphthamide, N-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Naphthamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced naphthamide derivatives.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
1-Naphthamide, N-(2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) enzymes . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthamide and Benzamide Derivatives
The fluorophenyl-substituted naphthamide shares structural similarities with benzamides and naphthamides bearing halogenated aryl groups. Key examples include:
Key Observations :
- Ethoxy Modification : The ethoxy group in 2-ethoxy-N-(2-fluorophenyl)-1-naphthamide increases molecular weight by ~44 g/mol and likely enhances lipophilicity (logP) compared to the unsubstituted analog .
Halogenated Aryl Amides
Compounds with halogenated aryl groups, such as 3-chloro-N-phenyl-phthalimide () and fentanyl analogs (–6), highlight the role of halogens in modulating electronic properties:
Comparison :
- Pharmacological Relevance : While fentanyl analogs (e.g., –6) are opioids, 1-naphthamide derivatives lack reported psychoactivity, emphasizing structural specificity in drug-receptor interactions .
Heterocyclic Amides
Heterocyclic systems, such as oxazole-containing amides (), demonstrate divergent properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Source |
|---|---|---|---|---|
| N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide | C₁₆H₁₁FN₂O₂ | 282.27 | Oxazole ring adjacent to amide |
Comparison :
- Aromatic vs.
- Solubility: The oxazole derivative may exhibit lower solubility in nonpolar solvents due to its polar heterocycle.
Physicochemical Property Analysis
LogP and Solubility :
reports a log10ws value of -5.58 for 1-Naphthamide, N-(2-fluorophenyl)- and analogs, suggesting similar aqueous solubility profiles across halogenated aryl amides. However, this value lacks context (e.g., temperature, solvent) and requires experimental verification .
Thermal Stability : Bulkier substituents (e.g., ethoxy in ) may reduce melting points due to disrupted crystal packing, whereas halogenated analogs (e.g., 3-chloro-N-phenyl-phthalimide) exhibit higher melting points from enhanced intermolecular forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
